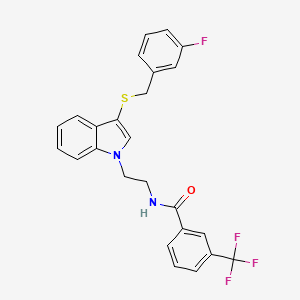![molecular formula C23H25NO2 B11450648 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11450648.png)
3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a 4-methylphenyl group and a propanamide moiety attached to a 4-(propan-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide can be achieved through a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.
Substitution with 4-methylphenyl Group: The furan ring is then subjected to a Friedel-Crafts alkylation reaction with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The propanamide moiety can be introduced through an amidation reaction, where the furan derivative reacts with 4-(propan-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of amide-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Uniqueness
Compared to similar compounds, 3-[5-(4-methylphenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide has a unique combination of functional groups that confer specific chemical and biological properties
Properties
Molecular Formula |
C23H25NO2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C23H25NO2/c1-16(2)18-8-10-20(11-9-18)24-23(25)15-13-21-12-14-22(26-21)19-6-4-17(3)5-7-19/h4-12,14,16H,13,15H2,1-3H3,(H,24,25) |
InChI Key |
LJPAMBNEQCPEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11450565.png)
![4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11450573.png)
![Ethyl 4-{[(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B11450581.png)
![9-(4-bromophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11450587.png)
![6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450594.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11450600.png)

![Ethyl 4-({2-[(4-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11450615.png)
![7-(4-hydroxyphenyl)-3-methyl-1-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol](/img/structure/B11450625.png)
![Ethyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450629.png)
![Ethyl 4-{[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11450634.png)
![methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11450636.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11450642.png)
![N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide](/img/structure/B11450653.png)
